molecular formula C16H17ClN4O3S2 B13499963 N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride

Cat. No.: B13499963
M. Wt: 412.9 g/mol
InChI Key: HKAMQIIDXNSVLS-UHFFFAOYSA-N
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Description

N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further connected to a thiazole ring and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety may yield a pyridine N-oxide derivative, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The methoxypyridine moiety may interact with enzymes or receptors, modulating their activity. The thiazole ring can also play a role in binding to biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its complex structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17ClN4O3S2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[4-[2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C16H16N4O3S2.ClH/c1-23-15-5-3-4-14(18-15)19-16-17-13(10-24-16)11-6-8-12(9-7-11)20-25(2,21)22;/h3-10,20H,1-2H3,(H,17,18,19);1H

InChI Key

HKAMQIIDXNSVLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Origin of Product

United States

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